
Chemical properties and reactivity of "2-(2-
Bromopyridin-3-YL)acetonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
2-(2-Bromopyridin-3-

YL)acetonitrile

Cat. No.: B2922977 Get Quote

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-(2-Bromopyridin-
3-yl)acetonitrile

Abstract
This technical guide provides a comprehensive analysis of 2-(2-Bromopyridin-3-
yl)acetonitrile, a pivotal heterocyclic building block in modern organic synthesis and medicinal

chemistry. The molecule's unique architecture, featuring a brominated pyridine ring and a

synthetically versatile nitrile group, offers multiple avenues for chemical modification. This

document elucidates the compound's physicochemical properties, details established synthetic

protocols, and explores its rich reactivity at its three primary functional centers: the C2-bromo

substituent, the nitrile moiety, and the acidic α-carbon. By explaining the causality behind its

reactivity and providing detailed experimental frameworks, this guide serves as an essential

resource for researchers, scientists, and drug development professionals aiming to leverage

this compound for the synthesis of complex molecular targets.

Introduction: A Multifunctional Synthetic Scaffold
2-(2-Bromopyridin-3-yl)acetonitrile is a bifunctional organic compound that has garnered

significant interest as a versatile intermediate. Its structure strategically combines the reactivity

of a 2-bromopyridine moiety with the synthetic flexibility of an acetonitrile group. The electron-

withdrawing nature of the pyridine nitrogen atom significantly influences the reactivity of the

entire molecule, activating the C2-position for nucleophilic substitution and increasing the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b2922977?utm_src=pdf-interest
https://www.benchchem.com/product/b2922977?utm_src=pdf-body
https://www.benchchem.com/product/b2922977?utm_src=pdf-body
https://www.benchchem.com/product/b2922977?utm_src=pdf-body
https://www.benchchem.com/product/b2922977?utm_src=pdf-body
https://www.benchchem.com/product/b2922977?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2922977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


acidity of the methylene protons. This combination of an electrophilic aromatic carbon, a

transformable nitrile group, and a reactive methylene bridge makes it an exceptionally valuable

precursor for constructing a diverse range of more complex heterocyclic systems, which are

core scaffolds in many pharmaceutical agents.[1]

Physicochemical and Spectroscopic Profile
The fundamental properties of 2-(2-Bromopyridin-3-yl)acetonitrile are summarized below.

These characteristics are essential for its handling, reaction setup, and purification.

Property Value Source(s)

CAS Number 1211523-71-5 [2]

Molecular Formula C₇H₅BrN₂ [2][3]

Molecular Weight 197.03 g/mol [2][4]

Appearance White crystals / Brown oil [4]

Boiling Point 323.3 ± 27.0 °C (Predicted) [4]

Density 1.575 ± 0.06 g/cm³ (Predicted) [4]

Topological Polar Surface Area 36.7 Å² [4]

XLogP3 1.5 [4][5]

Monoisotopic Mass 195.96361 Da [3][4]

Spectroscopic Signatures
While specific spectra are proprietary, the expected spectroscopic data based on the

molecule's structure are as follows:

¹H NMR: The spectrum would feature signals for the three aromatic protons on the pyridine

ring and a singlet for the two methylene (CH₂) protons adjacent to the nitrile group. The

chemical shifts of the pyridine protons would be influenced by the positions of the bromine

and acetonitrile substituents.
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¹³C NMR: The spectrum would show seven distinct carbon signals: five for the pyridine ring

(two of which are substituted) and one each for the methylene carbon and the nitrile carbon.

Infrared (IR) Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch would be

expected around 2250 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and an

M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a

compound containing one bromine atom. The expected m/z for the [M+H]⁺ ion is 197.[4]

Synthesis of 2-(2-Bromopyridin-3-yl)acetonitrile
The synthesis of this compound can be achieved through several routes. A common and

effective method involves the nucleophilic substitution of a suitable leaving group with a

cyanide source.

Protocol 1: Cyanation of (2-Bromopyridin-3-yl)methyl
Methanesulfonate
This protocol demonstrates a straightforward SN2 reaction where a mesylate leaving group is

displaced by a cyanide anion. The choice of a mesylate precursor is strategic, as it is an

excellent leaving group, facilitating a high-yield conversion under mild conditions.

Experimental Workflow:

Precursor Synthesis: (2-Bromopyridin-3-yl)methanol is reacted with methanesulfonyl chloride

in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g.,

dichloromethane) to form (2-bromopyridin-3-yl)methyl methanesulfonate.

Cyanide Displacement: The resulting methanesulfonate (1.0 equiv) is dissolved in a polar

aprotic solvent such as Dimethyl Sulfoxide (DMSO).

Nucleophile Addition: Sodium cyanide (NaCN) (5.0 equiv) is added to the solution. The large

excess of cyanide drives the reaction to completion.[4]

Reaction Conditions: The mixture is stirred at room temperature overnight, allowing the

reaction to proceed to completion.[4]
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Workup and Purification:

Ethyl acetate is added to the reaction mixture.

The organic phase is washed multiple times with water to remove DMSO and excess

NaCN.

The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and

concentrated under reduced pressure.[4]

The crude product is purified via silica gel chromatography to yield 2-(2-bromopyridin-3-
yl)acetonitrile.[4]
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Synthesis Workflow

Starting Material:
(2-Bromopyridin-3-yl)methyl

methanesulfonate

Reagents:
- Sodium Cyanide (NaCN)

- DMSO (Solvent)

 1. Add

Reaction Conditions:
- Stir overnight

- Room Temperature

 2. React

Aqueous Workup:
- Add Ethyl Acetate
- Wash with Water

 3. Quench & Extract

Purification:
- Dry over Na₂SO₄

- Concentrate
- Silica Chromatography

 4. Isolate

Final Product:
2-(2-Bromopyridin-3-yl)acetonitrile

 5. Obtain

Click to download full resolution via product page

Caption: Workflow for synthesis via cyanide displacement.
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Chemical Reactivity and Synthetic Utility
The synthetic value of 2-(2-Bromopyridin-3-yl)acetonitrile lies in the distinct reactivity of its

three key structural components. This allows for selective and sequential modifications, making

it a powerful tool for building molecular complexity.

A: C-Br Bond
(Cross-Coupling,

SNAr)

B: Nitrile Group
(Hydrolysis,
Reduction)

C: α-Methylene
(Deprotonation,

Alkylation)

Click to download full resolution via product page

Caption: Key reactive sites of the molecule.

A. Reactions at the C2-Bromo Substituent
The bromine atom at the C2 position of the pyridine ring is the primary site for carbon-carbon

and carbon-heteroatom bond formation. The adjacent ring nitrogen is strongly electron-

withdrawing, which polarizes the C-Br bond and activates the carbon for two major classes of

reactions.

Palladium-Catalyzed Cross-Coupling Reactions: This is one of the most powerful

applications of the bromo-substituent. Reactions like Suzuki, Heck, and Sonogashira

couplings allow for the introduction of aryl, vinyl, or alkynyl groups, respectively.
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Causality: The palladium catalyst undergoes oxidative addition into the C-Br bond, a key

step facilitated by the electrophilic nature of the C2 carbon. Subsequent transmetalation

and reductive elimination form the new C-C bond.

Copper-Catalyzed Goldberg Reaction: This reaction is used to form C-N bonds, coupling the

bromopyridine with amides or amines.[6] This is particularly useful for synthesizing N-aryl

pyridine derivatives.[6]

Nucleophilic Aromatic Substitution (SNAr): Strong nucleophiles, such as alkoxides or

thiolates, can directly displace the bromide ion. This reaction is favored because the

electron-withdrawing pyridine nitrogen can stabilize the negative charge in the Meisenheimer

intermediate that forms during the reaction.

B. Transformations of the Nitrile Group
The nitrile group is a versatile functional handle that can be converted into several other

important moieties.[7]

Hydrolysis: The nitrile can be hydrolyzed to either a primary amide or a carboxylic acid

depending on the reaction conditions.

Basic or Acidic Hydrolysis: Treatment with strong aqueous acid (e.g., H₂SO₄) or base

(e.g., NaOH) followed by heating will hydrolyze the nitrile to the corresponding carboxylic

acid, 2-(2-Bromopyridin-3-yl)acetic acid.[7][8]

Partial Hydrolysis: Milder conditions, such as using KOH in ethanol, can favor the

formation of the primary amide, 2-(2-Bromopyridin-3-yl)acetamide.[8]

Reduction: The nitrile can be reduced to a primary amine.

Methodology: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic

hydrogenation (e.g., H₂ over Raney Nickel) will convert the nitrile group into an

aminomethyl group, yielding 2-(2-Bromopyridin-3-yl)ethan-1-amine.[7] This transformation

is crucial for introducing a flexible basic side chain.

C. Reactivity of the α-Methylene Bridge
The methylene (CH₂) protons located between the pyridine ring and the nitrile group are acidic.
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Causality: Both the pyridine ring and the nitrile group are electron-withdrawing, which

stabilizes the resulting carbanion formed upon deprotonation. This allows the α-carbon to act

as a nucleophile.

Alkylation and Condensation: In the presence of a suitable base (e.g., NaH, LDA, or KOtBu),

the α-carbon can be deprotonated.[9] The resulting nucleophile can then be alkylated with

alkyl halides or undergo condensation reactions with aldehydes or ketones, enabling chain

extension and further functionalization.

A: C-Br Reactions

B: Nitrile Reactions

C: α-Carbon Reactions

2-(2-Bromopyridin-3-yl)acetonitrile

Suzuki Coupling
(Pd Catalyst, Base)

Ar-B(OH)₂

Goldberg Amination
(Cu Catalyst, Base)

R₂NH

SNAr
(Strong Nucleophile)Nu⁻

Hydrolysis
(H⁺ or OH⁻)

Reduction
(LiAlH₄ or H₂/cat.)

Alkylation
(Base, R-X)

Click to download full resolution via product page
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Caption: Major synthetic transformations.

Safety and Handling
2-(2-Bromopyridin-3-yl)acetonitrile and related brominated heterocyclic compounds require

careful handling due to their potential toxicity.

Hazard Classification: This class of compounds is often classified as toxic if swallowed, fatal

in contact with skin, and may cause skin, eye, and respiratory irritation.[10]

Precautionary Statements:

Prevention: Avoid breathing vapors or dust. Do not get in eyes, on skin, or on clothing.

Wash skin thoroughly after handling. Use only in a well-ventilated area, preferably a

chemical fume hood. Wear protective gloves, eye protection, and face protection.[11]

Response: IF SWALLOWED: Immediately call a POISON CENTER or doctor. IF ON

SKIN: Gently wash with plenty of soap and water. IF INHALED: Remove person to fresh

air. IF IN EYES: Rinse cautiously with water for several minutes.[10]

Storage: Store locked up in a tightly closed container in a dry, cool, and well-ventilated place.

[12] Storage under an inert atmosphere (e.g., nitrogen or argon) at room temperature or

refrigerated (2-8°C) is recommended to ensure long-term stability.[2][13]

Conclusion
2-(2-Bromopyridin-3-yl)acetonitrile is a high-value synthetic intermediate characterized by its

predictable and versatile reactivity. The ability to selectively functionalize the C-Br bond via

cross-coupling, transform the nitrile into other key functional groups, and utilize the acidic

methylene bridge for chain elaboration provides a robust platform for the synthesis of novel and

complex molecules. A thorough understanding of its chemical properties, reactivity, and

handling requirements, as detailed in this guide, is crucial for its effective and safe utilization in

research and development, particularly in the pursuit of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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